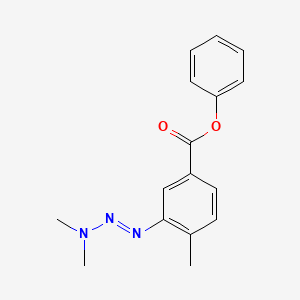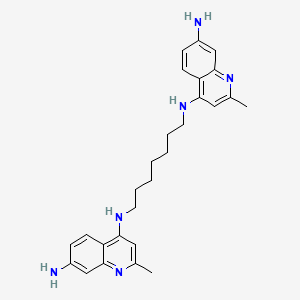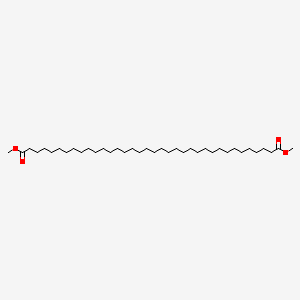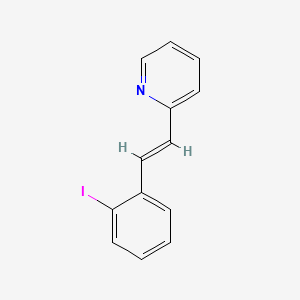
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- is an organic compound with the molecular formula C₁₃H₁₀IN It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound is characterized by the presence of an iodine atom attached to a phenyl group, which is further connected to a pyridine ring through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield derivatives with different functional groups.
Scientific Research Applications
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The ethenyl linkage and iodine atom play crucial roles in determining the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-(2-(2-bromophenyl)ethenyl)-, (E)-: Similar structure but with a bromine atom instead of iodine.
Pyridine, 2-(2-(2-chlorophenyl)ethenyl)-, (E)-: Similar structure but with a chlorine atom instead of iodine.
Pyridine, 2-(2-(2-fluorophenyl)ethenyl)-, (E)-: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- imparts unique chemical properties, such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs
Properties
CAS No. |
76293-41-9 |
|---|---|
Molecular Formula |
C13H10IN |
Molecular Weight |
307.13 g/mol |
IUPAC Name |
2-[(E)-2-(2-iodophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10IN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |
InChI Key |
WRQGEDHMZRDHGA-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)I |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



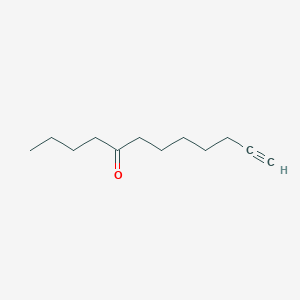
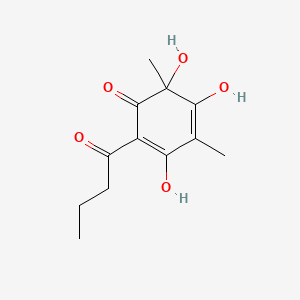
![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)
![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
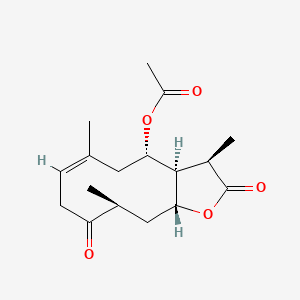
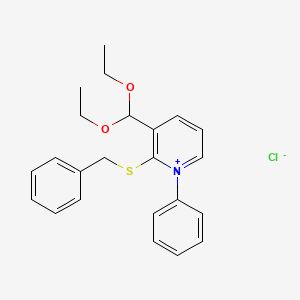

![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

